3-(1,3-Dioxan-2-YL)-4'-phenylpropiophenone

Description

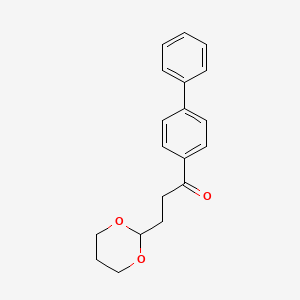

Structure

3D Structure

Properties

IUPAC Name |

3-(1,3-dioxan-2-yl)-1-(4-phenylphenyl)propan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20O3/c20-18(11-12-19-21-13-4-14-22-19)17-9-7-16(8-10-17)15-5-2-1-3-6-15/h1-3,5-10,19H,4,11-14H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NBXMKZZJQQOWRK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC(OC1)CCC(=O)C2=CC=C(C=C2)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20646040 | |

| Record name | 1-([1,1'-Biphenyl]-4-yl)-3-(1,3-dioxan-2-yl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20646040 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

296.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898756-62-2 | |

| Record name | 1-[1,1′-Biphenyl]-4-yl-3-(1,3-dioxan-2-yl)-1-propanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898756-62-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-([1,1'-Biphenyl]-4-yl)-3-(1,3-dioxan-2-yl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20646040 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 3 1,3 Dioxan 2 Yl 4 Phenylpropiophenone

Strategic Approaches to the Construction of the 3-(1,3-Dioxan-2-YL)-4'-phenylpropiophenone Scaffold

The effective synthesis of this compound hinges on a well-designed strategy that considers the assembly of its key structural components. The molecule consists of a 4'-phenylpropiophenone core and a 1,3-dioxane (B1201747) group, which serves as a protecting group for a terminal aldehyde.

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials. ias.ac.inscitepress.org For this compound, the primary disconnection points are the carbon-carbon bonds forming the propiophenone (B1677668) backbone and the bond connecting the two phenyl rings.

One logical disconnection is at the C-C bond between the carbonyl group and the alpha-carbon, suggesting an acylation reaction. This leads to two key synthons: a nucleophilic enolate equivalent of 4'-phenylacetophenone and an electrophilic fragment containing the 1,3-dioxane moiety. A further disconnection of the biphenyl (B1667301) group in 4'-phenylacetophenone via a Suzuki or similar cross-coupling reaction simplifies the precursors to 4-bromoacetophenone and phenylboronic acid.

An alternative retrosynthetic approach involves a disconnection at the biphenyl linkage first. This would suggest a Suzuki coupling between a boronic acid derivative of 3-(1,3-Dioxan-2-YL)-propiophenone and an aryl halide.

Based on these analyses, key precursors for the synthesis can be designed. These include:

4'-phenylacetophenone

A protected 3-halopropanal, such as 2-(2-bromoethyl)-1,3-dioxane (B48130)

4-bromoacetophenone

Phenylboronic acid

3-bromopropionaldehyde

The synthesis of this compound can be approached through either a linear or a convergent pathway. fiveable.mewikipedia.orgyoutube.com

| Pathway | Advantages | Disadvantages |

| Linear | Simpler planning | Lower overall yield |

| Fewer purification challenges of complex intermediates | A single failed step can halt the entire synthesis | |

| Convergent | Higher overall yield wikipedia.org | Requires careful planning of fragment coupling |

| More efficient for complex molecules fiveable.mewikipedia.org | May require more complex starting materials | |

| Allows for parallel synthesis of fragments fiveable.me |

Development of Novel Catalytic Systems for the Synthesis of this compound

Modern organic synthesis heavily relies on the development of efficient catalytic systems to achieve high selectivity and yield.

Transition metal catalysis is a powerful tool for the formation of carbon-carbon bonds, which is central to the synthesis of the 4'-phenylpropiophenone backbone. diva-portal.org The Suzuki-Miyaura cross-coupling reaction, which typically employs a palladium catalyst, is a prime candidate for forming the biphenyl linkage. nih.gov

For instance, the coupling of 4-bromoacetophenone with phenylboronic acid in the presence of a palladium catalyst such as Pd(PPh₃)₄ and a base like sodium carbonate would efficiently produce 4'-phenylacetophenone. The efficiency of such reactions can be influenced by the choice of catalyst, ligand, solvent, and base. nih.gov

The following table outlines a hypothetical screening of catalysts for the Suzuki coupling step:

| Entry | Catalyst | Ligand | Solvent | Yield (%) |

| 1 | Pd(OAc)₂ | PPh₃ | Toluene | 75 |

| 2 | PdCl₂(dppf) | dppf | Dioxane | 88 |

| 3 | Pd₂(dba)₃ | SPhos | THF | 92 |

While the target molecule is achiral, the principles of organocatalysis could be applied if a chiral center were desired, for instance, at the alpha-position to the carbonyl group. Organocatalysis utilizes small organic molecules to catalyze chemical transformations.

An asymmetric Michael addition of a nucleophile to an α,β-unsaturated ketone precursor, catalyzed by a chiral amine or a thiourea-based catalyst, could introduce a stereocenter. For example, a chiral secondary amine catalyst could be used to facilitate the enantioselective addition of a protected aldehyde equivalent to a chalcone (B49325) derivative of 4'-phenylacetophenone.

Optimization of Reaction Parameters and Yield for this compound Synthesis

The optimization of reaction conditions is a critical step in developing a robust and scalable synthetic route. researchgate.netscielo.brchemrxiv.org Key parameters that are often varied include temperature, reaction time, solvent, and catalyst loading.

Consider the alkylation of the enolate of 4'-phenylacetophenone with 2-(2-bromoethyl)-1,3-dioxane. The yield of this reaction would be highly dependent on the choice of base, solvent, and temperature to control side reactions such as O-alkylation and self-condensation.

A hypothetical optimization table for this alkylation step is presented below:

| Entry | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 1 | LDA | THF | -78 | 2 | 65 |

| 2 | NaH | DMF | 0 | 4 | 58 |

| 3 | KHMDS | Toluene | -78 to RT | 3 | 72 |

| 4 | LDA | THF/HMPA | -78 | 2 | 81 |

These results would indicate that using LDA as a base in a THF/HMPA co-solvent at low temperatures provides the highest yield for this particular transformation.

Integration of Green Chemistry Principles in the Sustainable Synthesis of this compound

A plausible sustainable pathway to this compound involves two primary stages: the green synthesis of a key intermediate, 3-(1,3-dioxan-2-yl)propanoyl chloride, followed by its use in a modified Friedel-Crafts acylation reaction.

The initial step involves the protection of a carbonyl group to form the 1,3-dioxane ring. This is typically an acetalization reaction between an aldehyde precursor, such as 3-formylpropanoic acid or its ester, and 1,3-propanediol. Green approaches to this transformation move away from traditional homogeneous acid catalysts, which are difficult to separate and recycle, leading to corrosive waste streams. Instead, heterogeneous solid acid catalysts are employed. researchgate.netgoogle.com Materials like mesoporous silica (B1680970) (e.g., SBA-15), zeolites, or acid-activated clays (B1170129) (e.g., montmorillonite) offer high catalytic activity, easy separation from the reaction mixture by simple filtration, and the potential for regeneration and reuse. researchgate.net Furthermore, these reactions can often be performed under solvent-free conditions, which aligns with the core tenets of green chemistry by eliminating the need for volatile organic solvents. researchgate.netresearchgate.netsigmaaldrich.comnih.gov

The subsequent and final step is the Friedel-Crafts acylation of benzene (B151609) with the 3-(1,3-dioxan-2-yl)propanoyl chloride intermediate. Conventional Friedel-Crafts reactions are notorious for their use of more than stoichiometric amounts of Lewis acids like aluminum chloride (AlCl₃), which generates large quantities of hazardous waste during aqueous workup. google.com Modern, greener alternatives focus on catalytic systems. Metal triflates, such as copper(II) triflate (Cu(OTf)₂), have emerged as highly efficient and recyclable catalysts for acylation reactions. liv.ac.uk Their effectiveness can be further enhanced by using ionic liquids as a reaction medium. Ionic liquids are non-volatile solvents that can act as both the solvent and a co-catalyst, often allowing for the catalyst to be recycled multiple times with the solvent, thereby drastically reducing waste. liv.ac.ukbeilstein-journals.orggoogle.com

The integration of non-conventional energy sources is another cornerstone of greening this synthesis. Ultrasound and microwave irradiation have been shown to accelerate reaction rates in the synthesis of both propiophenone derivatives and heterocyclic systems. researchgate.netnih.govunito.it This acceleration can lead to significantly shorter reaction times, lower energy consumption, and often, higher product yields compared to conventional heating methods. mdpi.com

Research Findings on Green Acetalization

Research into green acetalization highlights the efficacy of solid acid catalysts in solvent-free systems. These catalysts provide an active surface for the reaction between a carbonyl compound and a diol, facilitating the formation of the dioxane ring while allowing for easy product separation and catalyst recycling.

| Catalyst | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Key Green Advantage |

|---|---|---|---|---|---|

| p-Toluenesulfonic acid | Toluene | 110 (Reflux) | 8–12 | ~85 | Traditional method (baseline) |

| Montmorillonite K10 | Solvent-free | 70 | 2–4 | ~92 | Recyclable catalyst, no solvent waste. |

| Al-SBA-15 | Solvent-free | 80 | 1–3 | ~95 | High surface area, recyclable, solvent-free. researchgate.net |

| Cobaloxime Complex | Solvent-free | 70 | 1 | >95 | High turnover frequency, mild conditions. mdpi.com |

Research Findings on Green Friedel-Crafts Acylation

The development of green Friedel-Crafts acylation methodologies is a significant area of research aimed at replacing hazardous and wasteful stoichiometric Lewis acids. The use of catalytic amounts of metal triflates or solid acids in greener solvents like ionic liquids represents a major advancement. researchgate.netroutledge.comresearchgate.net

| Catalyst System | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Key Green Advantage |

|---|---|---|---|---|---|

| AlCl₃ (1.2 equiv.) | Dichloromethane | 0 to 25 | 4–6 | ~90 | Traditional method, high waste. google.com |

| Zeolite H-BEA | Solvent-free | 150 | 5–8 | ~80 | Heterogeneous, reusable catalyst. researchgate.net |

| Cu(OTf)₂ (0.1 equiv.) | [bmim][BF₄] (Ionic Liquid) | 80 | 1–2 | >95 | Catalytic, recyclable solvent/catalyst system. liv.ac.uk |

| FeCl₃ (cat.) | Ionic Liquid | 25 | 3–5 | ~93 | Inexpensive catalyst, recyclable medium. beilstein-journals.org |

By combining these advanced methodologies—specifically, the use of a recyclable solid acid catalyst for the initial acetalization under solvent-free conditions, followed by a metal triflate-catalyzed Friedel-Crafts acylation in an ionic liquid—the synthesis of this compound can be achieved in a manner that is efficient, selective, and significantly more sustainable than routes relying on classical reagents and conditions.

Chemical Reactivity and Transformations of 3 1,3 Dioxan 2 Yl 4 Phenylpropiophenone

Reactivity Profiling of the Propiophenone (B1677668) Carbonyl Group in 3-(1,3-Dioxan-2-YL)-4'-phenylpropiophenone

The ketone carbonyl group of the propiophenone unit is a primary site for nucleophilic attack and condensation reactions. Its reactivity is influenced by the steric and electronic environment of the molecule.

The electrophilic carbon of the carbonyl group is susceptible to attack by various nucleophiles, most notably hydride reagents, leading to reduction. The reduction of the carbonyl group can yield the corresponding secondary alcohol, 1-(4'-phenylphenyl)-3-(1,3-dioxan-2-yl)propan-1-ol. This transformation is typically achieved with high efficiency using standard reducing agents.

Commonly employed reagents for this reduction include sodium borohydride (B1222165) (NaBH₄) in alcoholic solvents or lithium aluminum hydride (LiAlH₄) in ethereal solvents like diethyl ether or tetrahydrofuran (B95107). The choice of reagent can be critical when chemoselectivity is desired, as LiAlH₄ is a much stronger reducing agent and may affect other functional groups under certain conditions. ni.ac.rs However, the 1,3-dioxane (B1201747) ring is generally stable to hydride reagents in the absence of Lewis acids. lookchem.comthieme-connect.de

Table 1: Representative Reduction Conditions for the Propiophenone Carbonyl Group

| Reagent | Solvent | Typical Conditions | Product |

| Sodium Borohydride (NaBH₄) | Methanol (MeOH) or Ethanol (EtOH) | 0 °C to room temperature | 1-(4'-phenylphenyl)-3-(1,3-dioxan-2-yl)propan-1-ol |

| Lithium Aluminum Hydride (LiAlH₄) | Diethyl Ether (Et₂O) or THF | 0 °C, followed by aqueous workup | 1-(4'-phenylphenyl)-3-(1,3-dioxan-2-yl)propan-1-ol |

Complete deoxygenation of the carbonyl group to a methylene (B1212753) group (a reduction of the ketone to an alkane) can also be accomplished through methods like the Clemmensen (using amalgamated zinc and hydrochloric acid) or Wolff-Kishner (using hydrazine (B178648) and a strong base) reductions. thieme-connect.de However, the acidic conditions of the Clemmensen reduction would likely lead to the cleavage of the 1,3-dioxane ring. The strongly basic conditions of the Wolff-Kishner reduction are more compatible with the acid-labile dioxane moiety. thieme-connect.dethieme-connect.de

The carbonyl group can undergo condensation reactions with various nitrogen-based nucleophiles to form C=N double bonds. For instance, reaction with hydroxylamine (B1172632) (NH₂OH) yields an oxime, while reaction with hydrazine (N₂H₄) or its derivatives produces hydrazones. pjsir.org These reactions are typically catalyzed by acid, requiring careful pH control to avoid deprotection of the dioxane ring.

Furthermore, the propiophenone moiety can participate in aldol-type condensation reactions. In the presence of a suitable base, the α-carbon (the carbon atom adjacent to the carbonyl group) can be deprotonated to form an enolate. This enolate can then react with other electrophiles, such as aldehydes, to form new carbon-carbon bonds.

Investigation of Transformations Involving the 1,3-Dioxane Moiety of this compound

The 1,3-dioxane ring serves as a protective group for a carbonyl functional group, specifically a 3-(4'-phenylbenzoyl)propanal. Its stability and selective removal are crucial aspects of its utility in multistep synthesis.

The 1,3-dioxane is a cyclic acetal (B89532), which is characteristically stable in basic and neutral conditions but susceptible to hydrolysis under acidic conditions. thieme-connect.de This reactivity allows for the selective deprotection of the masked aldehyde. Treatment with an aqueous acid (e.g., HCl, H₂SO₄, or p-toluenesulfonic acid) cleaves the acetal, regenerating the aldehyde and 1,3-propanediol (B51772). mdpi.com

The resulting aldehyde, 3-(4'-phenylbenzoyl)propanal, possesses two carbonyl groups of differing reactivity—a ketone and an aldehyde. The aldehyde is generally more electrophilic than the ketone and can undergo subsequent reactions, such as selective reduction or oxidation, to create further molecular diversity.

Table 2: Conditions for Selective Cleavage of the 1,3-Dioxane Ring

| Reagent | Solvent | Typical Conditions | Product |

| p-Toluenesulfonic acid (p-TsOH) | Methanol/Water | Room temperature | 3-(4'-phenylbenzoyl)propanal |

| Acetic Acid (AcOH) | Water/THF | Mild heating | 3-(4'-phenylbenzoyl)propanal |

| Lewis Acids (e.g., ZnCl₂) | Aprotic solvent with water | Varies | 3-(4'-phenylbenzoyl)propanal |

The stability of the 1,3-dioxane ring under various non-acidic conditions is a key feature. It is generally resistant to nucleophiles, organometallic reagents (like Grignard reagents), hydrides, and oxidizing agents under basic or neutral conditions. thieme-connect.de This allows for chemical modifications at other parts of the molecule, such as the carbonyl group or the phenyl rings, without affecting the dioxane moiety.

Selective cleavage in the presence of other acid-sensitive groups can be challenging but may be achieved by carefully controlling the reaction conditions, such as the choice of acid catalyst, temperature, and solvent. mdpi.com For instance, mild Lewis acids might be employed to favor the cleavage of the dioxane over other protecting groups. Reductive cleavage of 1,3-dioxanes can also be achieved using reagents like diisobutylaluminium hydride (DIBAL-H) or a combination of lithium aluminum hydride and aluminum chloride (LiAlH₄-AlCl₃), which can lead to the formation of mono-protected diols. lookchem.comosti.gov

Electrophilic and Nucleophilic Aromatic Substitution Reactions on the Phenyl Rings of this compound

The molecule contains two distinct phenyl rings, each with a different substitution pattern that influences its susceptibility to aromatic substitution reactions.

The most common reactions for such aromatic systems are electrophilic aromatic substitutions (SEAr), including nitration, halogenation, sulfonation, and Friedel-Crafts alkylation or acylation. wikipedia.org The regiochemical outcome of these reactions is governed by the directing effects of the existing substituents. masterorganicchemistry.comuci.edu

Ring A (the phenyl ring of the propiophenone) : This ring is directly attached to the carbonyl group. The acyl group is a moderate deactivating group and a meta-director. uci.edu Therefore, electrophilic substitution on this ring is expected to occur at the positions meta to the point of attachment of the propiophenone chain. The reaction rate will be slower compared to that of unsubstituted benzene (B151609).

Ring B (the 4'-phenyl substituent) : This ring is attached at the para position of Ring A. For electrophilic substitution on Ring B, the substituent is the entire 4-benzoyl-ethylphenyl group. This large alkyl-ketone substituent is generally considered to be an activating, ortho, para-directing group, although its bulkiness might sterically hinder the ortho positions. Thus, substitution is most likely to occur at the para position of Ring B (which is the 4''-position of the whole molecule).

Table 3: Predicted Regioselectivity of Electrophilic Aromatic Substitution

| Reaction | Reagents | Predicted Major Product on Ring A | Predicted Major Product on Ring B |

| Nitration | HNO₃, H₂SO₄ | Substitution at the 3' and 5' positions | Substitution at the 4'' position |

| Bromination | Br₂, FeBr₃ | Substitution at the 3' and 5' positions | Substitution at the 4'' position |

| Friedel-Crafts Acylation | RCOCl, AlCl₃ | Unlikely due to deactivation | Substitution at the 4'' position |

Nucleophilic aromatic substitution (SNAr) on either ring is generally unfavorable unless a strong electron-withdrawing group (like a nitro group) is present on the ring, along with a good leaving group (like a halide).

Stereoselective Transformations and Chiral Derivatization Strategies for this compound

Detailed research findings on the stereoselective transformations and chiral derivatization of this compound are not available in current scientific literature. The prochiral ketone moiety in this molecule presents a potential site for various stereoselective reactions, such as asymmetric reduction to form a chiral alcohol. Similarly, the resulting chiral alcohol or the ketone itself could theoretically be targeted for chiral derivatization to facilitate enantiomeric separation and analysis.

However, no peer-reviewed studies, patents, or scholarly articles were found that specifically document the application of such strategies to this compound. General methods for the stereoselective reduction of β-alkoxy ketones or the use of chiral derivatizing agents are well-established for other classes of compounds, but their applicability, efficacy, and stereochemical outcomes for this specific substrate have not been reported. researchgate.netwikipedia.orgresearchgate.netox.ac.uk

Consequently, data tables detailing reaction conditions, catalysts, yields, and stereoselectivity (e.g., enantiomeric or diastereomeric excess) for the transformation of this compound cannot be provided. The development of such strategies remains an unexplored area of research.

Mechanistic Investigations of 3 1,3 Dioxan 2 Yl 4 Phenylpropiophenone Reactions

Elucidation of Reaction Mechanisms in the Formation Pathways of 3-(1,3-Dioxan-2-YL)-4'-phenylpropiophenone

The formation of this compound likely proceeds through a multi-step synthesis. A plausible and convergent approach involves a Michael addition reaction, a common method for forming carbon-carbon bonds. In this strategy, a Michael donor, the enolate of 4'-phenylpropiophenone, would react with a suitable Michael acceptor, 2-vinyl-1,3-dioxane.

The proposed mechanism commences with the deprotonation of 4'-phenylpropiophenone at the α-carbon by a suitable base, such as lithium diisopropylamide (LDA) or sodium hydride, to form a resonance-stabilized enolate. This enolate then acts as the nucleophile, attacking the β-carbon of the α,β-unsaturated acetal (B89532), 2-vinyl-1,3-dioxane. The reaction is typically carried out in an aprotic polar solvent like tetrahydrofuran (B95107) (THF) to ensure the stability of the enolate. The subsequent protonation of the resulting enolate, usually by a mild acid workup, yields the final product, this compound. The stereochemistry of the product can be influenced by the reaction conditions, including the choice of base, solvent, and temperature.

An alternative pathway could involve the reaction of 4'-phenylpropiophenone with acrolein in a Michael addition to form an intermediate aldehyde. This aldehyde would then undergo an acid-catalyzed acetalization with 1,3-propanediol (B51772) to yield the final product. The mechanism for acetal formation involves the protonation of the aldehyde's carbonyl oxygen, followed by nucleophilic attack by one of the hydroxyl groups of 1,3-propanediol to form a hemiacetal. Subsequent protonation of the hemiacetal's hydroxyl group and elimination of a water molecule leads to a resonance-stabilized oxonium ion. The second hydroxyl group of the diol then attacks this electrophilic species, and a final deprotonation step yields the cyclic acetal, the 1,3-dioxane (B1201747) ring. libretexts.orgyoutube.comlibretexts.org

Table 1: Plausible Reaction Parameters for the Synthesis of this compound via Michael Addition

| Parameter | Condition |

| Michael Donor | Enolate of 4'-phenylpropiophenone |

| Michael Acceptor | 2-vinyl-1,3-dioxane |

| Base | Lithium diisopropylamide (LDA) |

| Solvent | Tetrahydrofuran (THF) |

| Temperature | -78 °C to room temperature |

| Workup | Aqueous ammonium (B1175870) chloride |

Kinetic and Thermodynamic Analyses of Key Chemical Transformations of this compound

The stability and reactivity of this compound are governed by kinetic and thermodynamic factors. One of the key transformations this molecule can undergo is the hydrolysis of the 1,3-dioxane ring under acidic conditions to regenerate the corresponding aldehyde and 1,3-propanediol.

Kinetic Analysis: The rate of this hydrolysis is dependent on several factors, including the concentration of the acid catalyst, temperature, and the solvent system. The reaction is typically first-order with respect to the substrate and the acid catalyst. The rate-determining step is the formation of a resonance-stabilized carboxonium ion intermediate. researchgate.net The stability of this intermediate directly influences the reaction rate. Electron-donating or withdrawing groups on the phenyl ring of the propiophenone (B1677668) moiety could modulate the stability of this intermediate and thus alter the rate of hydrolysis. Kinetic studies can be performed by monitoring the disappearance of the starting material or the appearance of the product over time using techniques like UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).

Thermodynamic Analysis: The hydrolysis of the acetal is a reversible process. The position of the equilibrium is determined by the change in Gibbs free energy (ΔG). Under standard conditions, the hydrolysis of acyclic acetals is often thermodynamically favored, driven by the formation of a stable carbonyl group and two alcohol molecules. However, for cyclic acetals like the 1,3-dioxane in the title compound, the entropic penalty of bringing two molecules together for acetal formation is less significant, making the equilibrium more finely balanced. The thermodynamic parameters, enthalpy (ΔH) and entropy (ΔS), can be determined by studying the equilibrium constant at different temperatures (van't Hoff plot). mdpi.comyoutube.com

Table 2: Hypothetical Kinetic Data for the Acid-Catalyzed Hydrolysis of this compound

| [Substrate] (M) | [H+] (M) | Initial Rate (M/s) |

| 0.1 | 0.01 | 1.5 x 10⁻⁵ |

| 0.2 | 0.01 | 3.0 x 10⁻⁵ |

| 0.1 | 0.02 | 3.1 x 10⁻⁵ |

Application of Isotopic Labeling Studies for Mechanistic Insights into Reactions of this compound

Isotopic labeling is a powerful tool for elucidating reaction mechanisms by tracing the fate of specific atoms throughout a chemical transformation. wikipedia.orgresearchgate.netnumberanalytics.com For reactions involving this compound, several isotopic labeling strategies could provide valuable mechanistic insights.

Deuterium (B1214612) Labeling in Formation: To confirm the proposed Michael addition mechanism for its formation, the 4'-phenylpropiophenone could be labeled with deuterium at the α-position. If the reaction proceeds via an enolate intermediate, the deuterium atom would be retained at the α-position in the final product. The position of the deuterium label can be unequivocally determined by Nuclear Magnetic Resonance (NMR) spectroscopy or Mass Spectrometry (MS). nih.govchem-station.com

Oxygen-18 Labeling in Hydrolysis: To probe the mechanism of the acid-catalyzed hydrolysis of the 1,3-dioxane ring, the reaction can be carried out in H₂¹⁸O. If the hydrolysis proceeds via the standard acetal hydrolysis mechanism, one of the oxygen atoms from the labeled water will be incorporated into the resulting aldehyde, while the 1,3-propanediol will remain unlabeled. This outcome would provide strong evidence for the nucleophilic attack of water on the carboxonium ion intermediate.

Table 3: Potential Isotopic Labeling Experiments and Expected Outcomes

| Experiment | Labeled Reactant | Expected Labeled Product | Mechanistic Insight |

| Formation | α-Deuterio-4'-phenylpropiophenone | 3-(1,3-Dioxan-2-YL)-α-deuterio-4'-phenylpropiophenone | Confirms enolate formation at the α-carbon. |

| Hydrolysis | H₂¹⁸O | 3-Oxo-3-(4'-phenylphenyl)propanal-¹⁸O | Confirms nucleophilic attack of water on the carboxonium ion. |

Spectroscopic Probing of Reaction Intermediates and Transition States involving this compound

The direct observation of reaction intermediates and the characterization of transition states are challenging but provide definitive evidence for a proposed reaction mechanism. Advanced spectroscopic techniques can be employed to gain insights into these transient species.

Probing Reaction Intermediates: For the formation of this compound, the enolate intermediate could potentially be observed under carefully controlled conditions. Low-temperature NMR spectroscopy could be used to characterize the enolate formed upon addition of a strong base to 4'-phenylpropiophenone. The chemical shifts and coupling constants of the vinylic protons of the enolate would provide structural information. In the case of the hydrolysis reaction, the oxonium ion intermediate is highly reactive. However, in superacid media, it might be possible to generate and stabilize this intermediate for spectroscopic characterization by NMR.

Transition State Analysis: While direct observation of transition states is not feasible, computational chemistry provides a powerful tool for their characterization. Density Functional Theory (DFT) calculations can be used to model the reaction pathways for both the formation and hydrolysis of this compound. These calculations can provide the geometries and energies of the transition states, allowing for the determination of activation energies which can be correlated with experimental kinetic data. For instance, in the Michael addition, the transition state would involve the approach of the enolate to the vinyl dioxane. In the hydrolysis, the transition state for the rate-determining step would resemble the formation of the carboxonium ion. libretexts.orgharvard.edu

Table 4: Spectroscopic and Computational Techniques for Mechanistic Probing

| Technique | Target Species | Information Gained |

| Low-Temperature NMR | Enolate Intermediate | Structure and conformation of the nucleophile. |

| NMR in Superacid | Oxonium Ion Intermediate | Structure and charge distribution of the key intermediate in hydrolysis. |

| DFT Calculations | Transition States | Geometries, activation energies, and reaction coordinates. |

Theoretical and Computational Chemistry Studies on 3 1,3 Dioxan 2 Yl 4 Phenylpropiophenone

Quantum Chemical Calculations of Electronic Structure and Reactivity of 3-(1,3-Dioxan-2-YL)-4'-phenylpropiophenone

Quantum chemical calculations are fundamental to understanding the distribution of electrons within a molecule, which in turn governs its stability, reactivity, and spectroscopic properties.

Density Functional Theory (DFT) is a widely used computational method that balances accuracy with computational cost, making it ideal for studying molecules of this size. beilstein-journals.org A typical analysis would involve optimizing the molecule's geometry using a functional like B3LYP with a basis set such as 6-311++G(d,p) to find its minimum energy structure. nih.gov

From this optimized structure, a wealth of electronic properties can be determined. Key among these are the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of chemical reactivity and kinetic stability. youtube.com A smaller gap suggests the molecule is more polarizable and more readily undergoes electronic transitions.

Another valuable tool is the Molecular Electrostatic Potential (MEP) map, which illustrates the charge distribution across the molecule. In this compound, the MEP would likely show negative potential (red/yellow) around the electronegative oxygen atoms of the carbonyl and dioxane groups, indicating regions susceptible to electrophilic attack. Positive potential (blue) would be expected around the hydrogen atoms.

DFT is also employed to calculate reaction energies, such as the energy of activation for potential reactions, providing a theoretical basis for predicting reaction pathways and mechanisms. rsc.org For instance, the protonation energy at the carbonyl oxygen could be calculated to assess its basicity.

Table 1: Predicted Electronic Properties via DFT (B3LYP/6-311++G(d,p)) This table presents hypothetical data based on typical values for similar aromatic ketones.

| Property | Predicted Value | Significance |

|---|---|---|

| HOMO Energy | -6.5 eV | Indicates electron-donating ability |

| LUMO Energy | -1.8 eV | Indicates electron-accepting ability |

| HOMO-LUMO Gap | 4.7 eV | Relates to chemical reactivity and stability |

| Dipole Moment | 3.2 D | Measures overall polarity of the molecule |

| Ionization Potential | 7.1 eV | Energy required to remove an electron |

While DFT is a workhorse, ab initio ("from the beginning") methods provide higher accuracy by solving the electronic Schrödinger equation with fewer approximations. Methods like Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory, though more computationally intensive, are used to obtain "gold standard" benchmarks for energies and geometries.

Conformational Analysis and Potential Energy Surfaces of this compound

The structure of this compound is not static; it possesses several rotatable single bonds, leading to a complex conformational landscape. The 1,3-dioxane (B1201747) ring itself can adopt different conformations, primarily the stable chair form and higher-energy twist forms. thieme-connect.de

Conformational analysis involves systematically exploring these degrees of freedom to map out the Potential Energy Surface (PES). This is achieved by performing constrained geometry optimizations, where a specific dihedral angle is fixed at various values and the rest of the molecule's geometry is allowed to relax. This process identifies low-energy conformers (local minima on the PES) and the transition states that connect them.

For this molecule, key dihedral angles for analysis would include those governing the orientation of the phenyl group, the propiophenone (B1677668) side chain, and the connection to the dioxane ring. Quantum-chemical studies on similar 5-phenyl-1,3-dioxanes have revealed pathways for the interconversion of equatorial and axial chair conformers. researchgate.net The global minimum on the PES would correspond to the most stable three-dimensional structure of the molecule.

Table 2: Hypothetical Relative Energies of 1,3-Dioxane Ring Conformations Data is illustrative and based on computational studies of substituted 1,3-dioxanes. researchgate.netresearchgate.net

| Conformer | Relative Energy (kcal/mol) | Key Structural Feature |

|---|---|---|

| Chair (Equatorial Phenyl) | 0.00 | Lowest energy, substituent is equatorial |

| Chair (Axial Phenyl) | 2.5 - 4.0 | Higher energy due to steric interactions |

| 2,5-Twist | 5.0 - 6.0 | Flexible form, intermediate in ring inversion |

Molecular Dynamics Simulations for Understanding Dynamic Behavior and Solvent Effects on this compound

An MD simulation of this compound would typically place the molecule in a box of explicit solvent molecules (e.g., water, DMSO, or chloroform) to mimic solution-phase conditions. The simulation would track the trajectory of every atom over nanoseconds or longer.

Analysis of these trajectories can reveal:

Conformational Transitions: The frequency and pathways of transitions between different low-energy conformers.

Solvent Structuring: How solvent molecules arrange around the solute. Radial Distribution Functions (RDFs) can be calculated to show the probability of finding a solvent molecule at a certain distance from a specific atom (like the carbonyl oxygen).

Hydrogen Bonding: The dynamics of hydrogen bond formation and breaking between the molecule's oxygen atoms and protic solvents. Studies on similar ketones in water have shown that solvent molecules can play an active role in chemical processes like tautomerism. researchgate.netnih.gov

MD simulations are crucial for bridging the gap between theoretical gas-phase models and real-world solution-phase chemistry.

Prediction of Spectroscopic Signatures and Their Correlation with Potential Experimental Data for this compound

Computational chemistry is a powerful tool for predicting spectroscopic data, which can aid in the interpretation of experimental spectra or even in the structural elucidation of new compounds. rsc.orgaip.org

NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method, typically used in conjunction with DFT, is highly effective for predicting ¹H and ¹³C NMR chemical shifts. nih.gov The calculated shifts, when referenced against a standard like tetramethylsilane (B1202638) (TMS), can be directly compared to experimental values to confirm structural assignments.

Vibrational Spectroscopy (IR & Raman): DFT calculations can determine the vibrational frequencies and intensities of a molecule. nih.gov These frequencies correspond to specific bond stretches, bends, and torsions. Analysis of the Potential Energy Distribution (PED) can provide a detailed assignment of each vibrational mode. For this compound, strong characteristic peaks for the C=O stretch (around 1650-1680 cm⁻¹) and aromatic C-H stretches would be predicted. nih.gov

Electronic Spectroscopy (UV-Vis): Time-Dependent DFT (TD-DFT) is the method of choice for predicting the electronic absorption spectrum. nih.gov It calculates the energies of electronic transitions from the ground state to various excited states. The results provide the maximum absorption wavelength (λmax) and the corresponding oscillator strength, which relates to the intensity of the absorption band. This can help assign the π→π* and n→π* transitions expected for an aromatic ketone.

Table 3: Predicted Spectroscopic Data and Their Correlation This table presents hypothetical data based on computational studies of similar chalcones and ketones. nih.gov

| Spectrum Type | Predicted Feature | Experimental Correlation |

|---|---|---|

| ¹³C NMR | Carbonyl Carbon (C=O): ~195 ppm | Deshielded signal in the downfield region |

| ¹H NMR | Aromatic Protons: 7.2 - 8.0 ppm | Complex multiplets in the aromatic region |

| FT-IR | C=O Stretch: ~1660 cm⁻¹ | Strong, characteristic absorption band |

In Silico Design and Prediction of Reactivity for Novel Derivatives Based on the this compound Scaffold

In silico design involves using computational methods to create and evaluate new molecules with desired properties before they are synthesized in the lab. The this compound structure serves as a scaffold that can be systematically modified to tune its chemical characteristics.

For example, one could introduce various substituents (e.g., -NO₂, -Cl, -OCH₃, -NH₂) at different positions on the 4'-phenyl ring. For each new derivative, quantum chemical calculations would be performed to predict how these modifications affect its electronic properties and reactivity.

Key descriptors used in these studies include:

HOMO and LUMO Energies: Adding an electron-withdrawing group (like -NO₂) would lower the HOMO and LUMO energies, potentially making the molecule a better electron acceptor. An electron-donating group (like -OCH₃) would raise these energies.

Reactivity Indices: Concepts from conceptual DFT, such as Fukui functions and dual descriptors, can be used to predict the most likely sites for nucleophilic or electrophilic attack on the modified molecules.

Quantitative Structure-Activity Relationship (QSAR): By calculating a range of electronic and steric descriptors for a library of virtual derivatives, a QSAR model can be built to correlate these properties with a desired activity, such as reaction rate or biological efficacy. nih.govresearchgate.net This allows for the rational design of new compounds with enhanced performance.

This predictive power significantly accelerates the discovery process, enabling researchers to focus experimental efforts on the most promising candidates. rsc.org

Advanced Applications in Organic Synthesis and Materials Science Utilizing 3 1,3 Dioxan 2 Yl 4 Phenylpropiophenone

Role of 3-(1,3-Dioxan-2-YL)-4'-phenylpropiophenone as a Versatile Building Block for Complex Molecule Synthesis

The structure of this compound is particularly amenable to serving as a versatile building block in the synthesis of complex organic molecules. The presence of the 1,3-dioxane (B1201747) group, a stable cyclic acetal (B89532), effectively masks a reactive aldehyde functionality. This protection is crucial in multi-step syntheses, preventing the aldehyde from undergoing unwanted reactions while other parts of the molecule are being modified. thieme-connect.de The propiophenone (B1677668) moiety, on the other hand, offers a reactive ketone group and an alpha-carbon that can be functionalized through various classical and modern organic reactions.

This dual functionality allows for a synthetic strategy where the ketone is first elaborated, followed by the deprotection of the dioxane to reveal the aldehyde for subsequent transformations. For instance, the ketone can undergo Grignard reactions, aldol condensations, or reductive aminations to build molecular complexity. Following these transformations, the mild acidic hydrolysis of the 1,3-dioxane group would unveil the aldehyde, which can then participate in reactions such as Wittig olefination, further condensation reactions, or oxidation to a carboxylic acid. This strategic unmasking of reactivity is a cornerstone of modern synthetic organic chemistry.

Table 1: Potential Synthetic Transformations of the Propiophenone Moiety

| Reaction Type | Reagents | Product Functional Group |

| Aldol Condensation | Base, Aldehyde/Ketone | β-Hydroxy Ketone |

| Grignard Reaction | RMgX, then H₃O⁺ | Tertiary Alcohol |

| Reductive Amination | RNH₂, H₂, Catalyst | Amine |

| Wittig Reaction | Ph₃P=CHR | Alkene |

| Michael Addition | α,β-Unsaturated Carbonyl | 1,5-Dicarbonyl Compound |

Development of Novel Catalytic Systems or Chiral Ligands Derived from this compound Scaffolds

The propiophenone scaffold within this compound is a suitable starting point for the synthesis of novel catalytic systems and chiral ligands. Ketones are well-established precursors for a variety of ligands used in asymmetric catalysis. sigmaaldrich.com For instance, the ketone functionality can be stereoselectively reduced to a chiral alcohol. This chiral hydroxyl group, in conjunction with the aromatic ring, can then be elaborated into a bidentate or tridentate ligand.

One potential pathway involves the asymmetric reduction of the ketone to form a chiral alcohol. nih.gov The resulting hydroxyl group can be further functionalized, for example, by etherification with a group containing another donor atom like phosphorus or nitrogen. The 4'-phenyl group can also be functionalized, for instance, through ortho-lithiation and introduction of a phosphine group, to create a P,O-bidentate ligand. Such ligands are highly valuable in transition-metal-catalyzed asymmetric reactions, including hydrogenations, cross-coupling reactions, and hydroformylations.

The protected aldehyde at the end of the propyl chain offers another site for modification. After deprotection, this aldehyde could be used to anchor the ligand to a solid support, creating a heterogeneous catalyst that can be easily recovered and reused. Alternatively, it could be involved in the formation of a macrocyclic structure, leading to the synthesis of more rigid and selective ligands. The modular nature of the starting material allows for the systematic variation of ligand structure to fine-tune the catalytic activity and enantioselectivity for a specific chemical transformation.

Table 2: Illustrative Pathway to a Chiral Ligand

| Step | Transformation | Reagents | Intermediate/Product |

| 1 | Asymmetric Reduction | Chiral Reducing Agent (e.g., CBS catalyst) | Chiral Alcohol |

| 2 | Etherification | NaH, 2-(Diphenylphosphino)ethyl chloride | Chiral P,O-Ligand Precursor |

| 3 | Deprotection | Mild Acid | Chiral P,O-Ligand with Aldehyde |

| 4 | Immobilization | Aminated Support, Reductive Amination | Heterogenized Chiral Catalyst |

Integration of this compound into Advanced Materials Architectures and Functional Systems

The unique chemical functionalities of this compound also make it a promising candidate for incorporation into advanced materials and functional systems. The propiophenone unit can be utilized as a building block for polymers and other macromolecular structures. For example, the ketone group can be a site for polymerization reactions, or the entire molecule can be used as a monomer in the synthesis of specialty polymers.

The 1,3-dioxane group is of particular interest for the development of responsive or degradable materials. Acetal linkages are known to be stable under neutral and basic conditions but can be cleaved under acidic conditions. acs.org By incorporating this moiety into a polymer backbone or as a pendant group, materials can be designed to degrade or release an active substance in response to a low pH environment. This property is highly desirable in applications such as drug delivery systems, temporary medical implants, and environmentally friendly plastics.

Furthermore, the aromatic nature of the 4'-phenylpropiophenone core can contribute to the thermal stability and mechanical properties of a material. The phenyl group can also be functionalized with polymerizable groups, such as vinyl or styryl moieties, allowing for its integration into a wider range of polymer architectures. The combination of a robust aromatic core and a cleavable acetal linkage provides a versatile platform for designing functional materials with tailored properties for applications in electronics, biotechnology, and sustainable technologies.

Table 3: Potential Applications in Materials Science

| Material Type | Key Functional Group Utilized | Potential Application |

| Degradable Polymers | 1,3-Dioxane | pH-Responsive Drug Delivery |

| High-Performance Thermoplastics | 4'-Phenylpropiophenone Core | Aerospace and Automotive Components |

| Functionalized Surfaces | Deprotected Aldehyde | Biosensors and Chromatography |

| Recyclable Thermosets | 1,3-Dioxane | Sustainable Composite Materials |

Future Perspectives and Emerging Research Avenues for 3 1,3 Dioxan 2 Yl 4 Phenylpropiophenone

The chemical compound 3-(1,3-Dioxan-2-YL)-4'-phenylpropiophenone, while a specific and discrete molecular entity, represents a confluence of several important chemical motifs: a propiophenone (B1677668) core, a biphenyl (B1667301) system, and a cyclic acetal (B89532) (dioxane) group. Its structure suggests potential as a versatile synthetic intermediate. The future research landscape for this compound and its derivatives is rich with possibilities, spanning advanced organic synthesis, novel chemical transformations, and interdisciplinary applications. This article explores emerging research avenues that could leverage the unique structural features of this molecule.

Q & A

Q. Table 1: Comparative Stability of Dioxane Derivatives

| Compound | Hydrolytic Stability (pH 7.4, 37°C) | Thermal Degradation (°C) | Reference |

|---|---|---|---|

| This compound | >24 hours (t₁/₂) | 180–200 | |

| 5-Methyl-3-(1,3-dioxan-2-YL)-phenol | 12 hours (t₁/₂) | 150–170 |

Q. Table 2: Synthetic Yield Optimization

| Catalyst | Temperature (°C) | Solvent | Yield (%) | Purity (%) |

|---|---|---|---|---|

| AlCl₃ | 0–5 | DCM | 68 | 92 |

| BF₃·Et₂O | RT | Toluene | 45 | 85 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.